molecular formula C11H7FN2O3 B11878609 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde

Cat. No.: B11878609
M. Wt: 234.18 g/mol
InChI Key: FHCHPSFFRDGWDR-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 7-methylquinoline, followed by fluorination and subsequent formylation to introduce the carbaldehyde group. The reaction conditions often include the use of strong acids for nitration, fluorinating agents such as Selectfluor, and formylation reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid.

    Reduction: 6-Fluoro-7-methyl-8-aminoquinoline-2-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of dyes and pigments due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde involves its interaction with biological targets such as enzymes and DNA. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-methylquinoline-8-boronic acid
  • 6-Fluoro-7-methylquinoline-2-carbaldehyde
  • 8-Nitroquinoline-2-carbaldehyde

Uniqueness

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination enhances its biological activity and stability compared to similar compounds. The presence of the carbaldehyde group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3

InChI Key

FHCHPSFFRDGWDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C=O)F

Origin of Product

United States

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